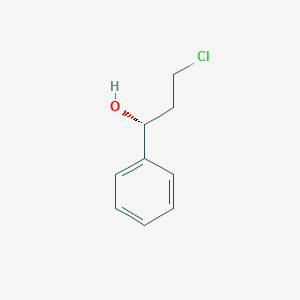

(R)-(+)-3-Chloro-1-phenyl-1-propanol

Descripción

The exact mass of the compound (1R)-3-chloro-1-phenylpropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1R)-3-chloro-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFUHAGLMZWKTF-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349017 | |

| Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100306-33-0 | |

| Record name | (1R)-3-Chloro-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-3-chloro-1-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Enantioselective Synthesis in Modern Chemical Science

Enantioselective synthesis, also known as asymmetric synthesis, is a cornerstone of modern chemical science. wikipedia.org It refers to a chemical reaction or reaction sequence that preferentially produces one of a pair of enantiomers—molecules that are non-superimposable mirror images of each other. wikipedia.orgbuchler-gmbh.com The importance of this field cannot be overstated, particularly in the pharmaceutical industry. buchler-gmbh.comvaia.com

Living systems, being inherently chiral, often interact differently with each enantiomer of a chiral drug. mdpi.com One enantiomer (the eutomer) may exhibit the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or in some cases, cause harmful side effects. nih.govamericanpharmaceuticalreview.com The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of the critical importance of stereochemistry in drug design. pharmaknowledgeforum.com

Consequently, the ability to synthesize a single, desired enantiomer is of paramount importance for developing safer and more effective medicines. nih.govwisdomlib.org Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to understand the properties of individual enantiomers in a chiral drug, further driving the demand for effective enantioselective synthesis methods. nih.govamericanpharmaceuticalreview.com Modern asymmetric catalysis, utilizing chiral catalysts based on transition metals, organocatalysis, and biocatalysis, has provided chemists with powerful tools to produce enantiopure compounds with high efficiency and precision. frontiersin.orgnih.govhilarispublisher.com This control over molecular chirality is fundamental to advancing drug discovery and development. drugtargetreview.com

Strategic Importance of Chiral Halohydrins and Phenylpropanols in Pharmaceutical and Agrochemical Development

Chiral halohydrins and phenylpropanols are classes of organic compounds that serve as versatile and highly valuable building blocks in the synthesis of a wide array of biologically active molecules. Their strategic importance stems from the presence of multiple reactive functional groups—a hydroxyl group, a halogen, and a phenyl ring—arranged around a specific stereocenter.

In pharmaceutical development, these intermediates are crucial for constructing the core structures of numerous drugs. (R)-(+)-3-Chloro-1-phenyl-1-propanol, for instance, is a key intermediate in the synthesis of important antidepressants such as Dapoxetine, fluoxetine (B1211875), and tomoxetine (B1242691). innospk.com The specific stereochemistry of the propanol (B110389) backbone is essential for the biological activity of these selective serotonin (B10506) reuptake inhibitors (SSRIs). innospk.com The (S)-enantiomer, (S)-(-)-3-Chloro-1-phenyl-1-propanol, is also a vital precursor for synthesizing the active form of fluoxetine. nih.govchemimpex.com Beyond antidepressants, these chiral building blocks are used in the development of antihypertensive agents and other therapeutics where precise stereochemistry is a prerequisite for efficacy and safety.

In the agrochemical sector, chirality is equally important for creating effective and selective crop protection agents. Compounds derived from chiral phenylpropanols have been identified as efficient phytoalexins, which are antimicrobial substances produced by plants in response to stress or infection. google.com The development of enantiomerically pure agrochemicals can lead to products with higher potency, reduced environmental impact, and lower application rates compared to their racemic counterparts.

Historical Overview of Stereoselective Access to Optically Active 3 Chloro 1 Phenyl 1 Propanol Enantiomers

Methodologies for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is crucial for its use as a chiral building block. Several chromatographic techniques are employed for this purpose, offering high resolution and quantitative analysis of the enantiomeric composition.

Chiral High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.

For the analysis of this compound, a common approach involves the use of polysaccharide-based chiral columns. For instance, a column for optical resolution, such as "Chiralcel OB"®, has been successfully used to determine the configuration of this compound. google.com The separation is typically achieved using a mobile phase consisting of a mixture of n-hexane and isopropanol (B130326). google.comresearchgate.net The detection is commonly performed using a UV detector at a wavelength of 254 nm. google.com The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, can be accurately calculated from the peak areas of the two enantiomers in the chromatogram.

Table 1: HPLC Analysis Conditions for this compound

| Parameter | Value |

| Column | Chiralcel OB® |

| Mobile Phase | n-hexane / isopropanol (19:1 v/v) |

| Flow Rate | 1 ml/min |

| Temperature | 40°C |

| Detection | UV at 254 nm |

Chiral Gas Chromatography (GC) for Quantitative Analysis

Chiral Gas Chromatography (GC) is another effective method for the quantitative analysis of the enantiomers of this compound. tcichemicals.comlabproinc.com This technique is particularly useful for volatile compounds. In chiral GC, the separation is achieved using a capillary column coated with a chiral stationary phase, often a derivative of cyclodextrin. gcms.cz

The enantiomeric excess (e.e.) of this compound can be determined by GC analysis, with some methods reporting purities greater than 98.0% (GC). tcichemicals.com Studies on the asymmetric hydrogenation of β-chloro-propiophenone to produce (S)-3-chloro-1-phenyl-1-propanol have utilized gas chromatography to determine both the yield and the enantiomeric excess of the product. ccsenet.org These studies highlight the impact of reaction conditions such as temperature and pressure on the enantiomeric purity. ccsenet.org

Table 2: GC Analysis Findings for Phenylpropanol Derivatives

| Parameter | Observation | Reference |

| Temperature Effect | Increasing temperature from 0 to 100 °C decreased the e.e. value from 91.2% to 70%. | ccsenet.org |

| Pressure Effect | Increasing pressure from 0.2 to 1.5 MPa increased the conversion rate of β-chloro-propiophenone from 30% to 99%. | ccsenet.org |

| Purity | Purity of >98.0% (GC) has been reported for this compound. | tcichemicals.com |

Assignment of Absolute Configuration

Determining the absolute spatial arrangement of atoms in this compound is essential for unequivocally identifying it as the (R)-enantiomer. Various spectroscopic and crystallographic methods are employed for this purpose.

Vibrational Circular Dichroism (VCD) Spectroscopy in Conjunction with Quantum Chemical Calculations

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimentally measured VCD spectrum with theoretical spectra generated through quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration can be unambiguously assigned. While specific VCD studies on this compound are not detailed in the provided search results, this methodology remains a powerful tool for the elucidation of the absolute configuration of chiral molecules.

Correlation of Optical Rotation with Known Chiral Standards

The specific optical rotation of a chiral compound, which is the angle to which it rotates the plane of polarized light, is a characteristic physical property. The direction of rotation is denoted by (+) for dextrorotatory and (-) for levorotatory. For this compound, the "(+)" indicates that it rotates plane-polarized light in a clockwise direction.

The absolute configuration can often be correlated by comparing the sign of the optical rotation with that of structurally similar compounds whose absolute configurations are known. The specific optical rotation of this compound is reported to be between +24.0° and +27.0° (c=1, CHCl₃). This positive rotation is a key identifier for the (R)-enantiomer. This value can be compared to established chiral standards to confirm the assignment.

Table 3: Reported Optical Rotation for this compound

| Source | Specific Optical Rotation |

| Benchchem | +24.0° to +27.0° (c=1, CHCl₃) |

| Thermo Fisher Scientific | +23° to +29° (20°C, 589 nm) (c=1 in Chloroform) |

Investigations into Stereochemical Stability and Potential Racemization Pathways

The stereochemical stability of this compound is a critical factor in its synthesis, storage, and application, as racemization would lead to a loss of enantiomeric purity and potentially compromise its efficacy in subsequent stereospecific reactions. The primary focus of such investigations is to understand the conditions under which the chiral center might undergo inversion, leading to the formation of its (S)-enantiomer and ultimately a racemic mixture.

The principal pathway for the racemization of benzylic alcohols like this compound involves the formation of a planar, achiral carbocation intermediate. This can be facilitated by factors that promote the cleavage of the carbon-oxygen bond at the stereocenter.

Effect of Temperature:

Elevated temperatures can provide the necessary energy to overcome the activation barrier for the formation of the carbocation, leading to racemization. In a study on the asymmetric hydrogenation of β-chloro-propiophenone to produce (S)-3-chloro-1-phenyl-1-propanol, it was observed that an increase in reaction temperature from 0°C to 100°C resulted in a decrease in the enantiomeric excess (e.e.) from 91.2% to 70%. ccsenet.org This decrease in optical purity suggests that at higher temperatures, the rate of racemization becomes more significant. ccsenet.org

Interactive Data Table: Effect of Temperature on Enantiomeric Excess

| Temperature (°C) | Enantiomeric Excess (e.e. %) |

| 0 | 91.2 |

| 25 | - |

| 40 | - |

| 60 | - |

| 80 | - |

| 100 | 70 |

Note: This table illustrates the trend of decreasing enantiomeric excess with increasing temperature as described in the literature. Specific data points for intermediate temperatures were not provided in the source.

Effect of pH:

The stability of the chiral center is also highly dependent on the pH of the environment.

Acidic Conditions: In the presence of an acid, the hydroxyl group can be protonated to form a good leaving group (water). The subsequent departure of water leads to the formation of a resonance-stabilized benzylic carbocation. This planar intermediate can then be attacked by a nucleophile (such as water or the conjugate base of the acid) from either face with equal probability, resulting in a racemic mixture.

Basic Conditions: While less common for alcohols, racemization under basic conditions is also a theoretical possibility, although it would likely proceed through a different mechanism and is generally considered less probable for this compound compared to acid-catalyzed racemization. In the synthesis of (S)-3-chloro-1-phenyl-1-propanol, the presence of a base (KOH) was found to be crucial for the catalytic activity; however, its direct role in racemization was not the primary focus of the study. ccsenet.org

Potential Racemization Pathways:

The primary mechanism for the racemization of this compound is the SN1 pathway, which proceeds through the formation of a carbocation intermediate.

Protonation of the Hydroxyl Group: In an acidic medium, the hydroxyl group is protonated to form an oxonium ion.

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a planar, resonance-stabilized secondary benzylic carbocation. The positive charge is delocalized over the phenyl ring.

Nucleophilic Attack: A nucleophile can attack the planar carbocation from either the top or bottom face with equal likelihood. Attack from one side regenerates the (R)-enantiomer, while attack from the other side forms the (S)-enantiomer.

Formation of a Racemic Mixture: Over time, this process leads to a 1:1 mixture of the (R) and (S) enantiomers, resulting in a racemic mixture with no net optical activity.

It is crucial to control the temperature and avoid strongly acidic conditions during the handling and storage of this compound to maintain its enantiomeric integrity.

Reactivity and Strategic Derivatization of R + 3 Chloro 1 Phenyl 1 Propanol

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The primary chloroalkane functionality in (R)-(+)-3-chloro-1-phenyl-1-propanol is susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism. This pathway is favored due to the primary nature of the carbon bearing the chlorine atom, which minimizes steric hindrance. byjus.com A key stereochemical outcome of Sₙ2 reactions is the inversion of configuration at the reaction center. youtube.com

The Finkelstein reaction provides a classic and efficient method for halogen exchange. cdnsciencepub.comgoogle.com In this Sₙ2 reaction, the chloride is displaced by another halide ion. A common application is the conversion of the chloro-derivative to an iodo-derivative using sodium iodide (NaI) in an acetone (B3395972) solvent. pearson.comechemi.com The success of the reaction is driven by Le Chatelier's principle; sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution, thus driving the equilibrium towards the formation of the alkyl iodide. cdnsciencepub.com

This transformation is a crucial step in the synthesis of various compounds, including the pharmaceutical agent Prozac, where 3-chloro-1-phenyl-1-propanol is converted to 3-iodo-1-phenyl-1-propanol. pearson.com The reaction proceeds with high yield, making it a synthetically valuable method for introducing iodine, which can serve as a better leaving group in subsequent substitution reactions.

Table 1: Finkelstein Reaction for Iodination

| Reactant | Reagent | Solvent | Product | Typical Yield | Reference |

| This compound | NaI | Acetone | (R)-3-Iodo-1-phenyl-1-propanol | 92% | rushim.ru |

The electrophilic carbon bearing the chlorine atom readily reacts with a variety of other nucleophiles to form new carbon-heteroatom bonds. These Sₙ2 reactions are critical for introducing diverse functional groups. For instance, reaction with sodium azide (B81097) (NaN₃) in a solvent like dimethylformamide (DMF) yields the corresponding azido-alcohol, (R)-3-azido-1-phenyl-1-propanol. rushim.ru This reaction proceeds with a high yield and serves as a pathway to introduce a nitrogen-containing functional group, which can be further reduced to an amine. As is characteristic of Sₙ2 reactions, an inversion of stereochemistry at the C3 position is observed. rushim.ru

Table 2: Nucleophilic Substitution with Non-Halogen Nucleophiles

| Nucleophile | Reagent/Conditions | Product | Yield | Stereochemistry | Reference |

| Azide | NaN₃ (DMF, 80°C) | (R)-3-Azido-1-phenyl-1-propanol | 85% | Inversion at C3 | rushim.ru |

Transformations Involving the Hydroxyl Group

The secondary alcohol moiety is another key site for reactivity, allowing for protection, activation, or conversion into other functional groups.

The hydroxyl group can be readily converted into an ester or an ether. Esterification, often achieved by reacting the alcohol with an acyl chloride or anhydride, can serve as a protecting group strategy during other synthetic steps. For example, the formation of (R)-(+)-3-chloro-1-phenylpropyl acetate (B1210297) is a key step in dynamic kinetic resolution processes used for the synthesis of the parent alcohol. google.com This acetate can then be hydrolyzed back to the alcohol under basic conditions, for instance, using lithium hydroxide (B78521) (LiOH). google.comacs.org The alcohol can also be converted to other esters, such as a benzoyl ester, by conventional methods. acs.org These ester derivatives are not only useful as protected intermediates but can also be valuable as final products in their own right. acs.org

Oxidation of the secondary hydroxyl group leads to the formation of the corresponding ketone, (R)-3-chloro-1-phenylpropan-1-one (also known as β-chloropropiophenone). rushim.rumasterorganicchemistry.com The choice of oxidizing agent determines the selectivity and yield. Milder, non-acidic reagents like pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂) can achieve this transformation quantitatively while preserving the stereocenter and the chloro-substituent. rushim.ru Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under acidic conditions, also yield the ketone, though potentially with lower selectivity. rushim.ru If very strong oxidizing conditions are employed, such as with Jones reagent (CrO₃ in acid), cleavage of the C-C bond can occur, leading to the formation of (R)-3-chloro-1-phenylpropanoic acid. rushim.ru

Table 3: Oxidation of the Hydroxyl Group

| Reagent/Conditions | Product | Typical Yield/Selectivity | Notes | Reference |

| PCC (CH₂Cl₂, rt) | (R)-3-Chloro-1-phenylpropan-1-one | Quantitative | Mild, non-acidic conditions, stereochemical retention | rushim.ru |

| KMnO₄ (acidic) | (R)-3-Chloro-1-phenylpropan-1-one | 60-75% | Oxidizes alcohol to ketone | rushim.ru |

| CrO₃ (Jones oxidation) | (R)-3-Chloro-1-phenylpropanoic acid | 40-55% | Strong acidic conditions, C-C bond cleavage | rushim.ru |

Chemical Modifications of the Aromatic Ring

The phenyl group in this compound is generally less reactive than the alkyl chloride and alcohol functionalities under the conditions typically used for their transformation. The benzene (B151609) ring itself is stable and does not react during nucleophilic substitutions or mild oxidations. youtube.com

Modifications to the aromatic ring would require electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions. organicchemistrytutor.commasterorganicchemistry.combyjus.com The hydroxyl and alkyl chloride groups on the side chain act as substituents on the benzene ring, influencing the rate and regioselectivity of such reactions. The hydroxyl group is an activating, ortho-, para-director, meaning it would direct incoming electrophiles to the positions ortho and para to the side chain. youtube.comgoogle.com Conversely, the chloroalkyl side chain is generally considered a deactivating group due to its inductive electron-withdrawing effect.

While theoretically possible, direct electrophilic aromatic substitution on this compound is not a commonly reported derivatization strategy in the literature. Synthetic strategies typically focus on building the substituted aromatic ring first and then elaborating the side chain, or on utilizing the reactivity of the existing chloro and hydroxyl groups. For example, nitration of similar phenyl alcohol compounds has been studied, but often involves phase-transfer catalysts or specific conditions to control selectivity. acs.org The presence of multiple reactive sites complicates direct aromatic substitution, often making it more efficient to employ alternative synthetic routes.

Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound is amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com The regiochemical outcome of these substitutions is directed by the two substituents already present on the ring: the hydroxyl group (-OH) and the 3-chloro-1-hydroxypropyl group. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate (arenium ion). byjus.comlearncbse.in The alkyl side chain is generally considered a weak activating or deactivating group but is also an ortho, para-director. libretexts.org Given the strong activating nature of the hydroxyl group, it is the primary determinant of the substitution pattern.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration with nitric acid and a strong acid catalyst like sulfuric acid introduces a nitro group (-NO2) onto the ring. byjus.com Halogenation, such as bromination with Br2 and a Lewis acid catalyst, would introduce a bromine atom. Due to the directing effects of the hydroxyl group, these substitutions are expected to yield predominantly a mixture of ortho- and para-substituted products. The para-substituted product is often favored due to reduced steric hindrance compared to the ortho position.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Products | Notes |

| Nitration | HNO₃, H₂SO₄ | (R)-3-Chloro-1-(4-nitrophenyl)-1-propanol and (R)-3-Chloro-1-(2-nitrophenyl)-1-propanol | The hydroxyl group strongly directs substitution to the ortho and para positions. byjus.com |

| Halogenation (Bromination) | Br₂, FeBr₃ or AlBr₃ | (R)-1-(4-Bromophenyl)-3-chloro-1-propanol and (R)-1-(2-Bromophenyl)-3-chloro-1-propanol | Halogenation occurs readily on the activated ring. byjus.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (R)-1-(4-Acylphenyl)-3-chloro-1-propanol and (R)-1-(2-Acylphenyl)-3-chloro-1-propanol | This reaction introduces an acyl group, typically at the less sterically hindered para position. |

Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Moiety

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize the phenyl group of this compound in such reactions, it typically must first be functionalized with a suitable group, such as a halide or triflate, which can participate in the catalytic cycle. This is often accomplished via electrophilic aromatic substitution, as described in the previous section.

For example, following the bromination of the phenyl ring to yield (R)-1-(4-bromophenyl)-3-chloro-1-propanol, the resulting aryl bromide can serve as a substrate in various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method for creating new carbon-carbon bonds. Similarly, the Heck reaction couples the aryl halide with an alkene to form a substituted alkene. These reactions offer a versatile strategy for elaborating the structure of the parent molecule.

Table 2: Exemplary Metal-Catalyzed Cross-Coupling Sequences

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | Halogenation | Br₂, FeBr₃, in a suitable solvent | (R)-1-(4-Bromophenyl)-3-chloro-1-propanol | To introduce a handle for cross-coupling. |

| 2a | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, base (e.g., Na₂CO₃), solvent (e.g., toluene/water) | (R)-3-Chloro-1-(biphenyl-4-yl)-1-propanol derivative | Formation of a biaryl structure. |

| 2b | Heck Reaction | Alkene (e.g., styrene), Pd(OAc)₂, base (e.g., Et₃N), solvent (e.g., DMF) | (R)-3-Chloro-1-(4-styrylphenyl)-1-propanol | Vinylation of the phenyl ring. |

Mechanistic Studies of Reaction Pathways and Stereochemical Retention/Inversion

The stereochemistry of the C1 carbinol center is a critical feature of this compound, and understanding the stereochemical outcome of its subsequent reactions is paramount for its use in asymmetric synthesis. The conversion of the hydroxyl group into other functionalities is a common synthetic step, and the mechanism of this transformation dictates whether the original (R)-configuration is retained or inverted.

A frequent strategy involves a two-step sequence: activation of the hydroxyl group to form a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution. This pathway is central to the synthesis of several important pharmaceuticals, such as fluoxetine (B1211875) and atomoxetine, from structurally related chiral alcohols. scielo.brgoogle.com This sequence typically proceeds via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. The Sₙ2 reaction is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. This mechanism invariably leads to an inversion of stereochemistry at the chiral center. nih.gov

For instance, if this compound is first treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) to form the corresponding mesylate, the (R)-configuration is maintained in this step as no bonds to the chiral center are broken. However, subsequent reaction of this mesylate with a nucleophile, such as methylamine (B109427) (MeNH₂), will proceed with backside attack, displacing the mesylate group and leading to the formation of the (S)-configured amine product with an inverted stereocenter. nih.govresearchgate.net

Table 3: Stereochemical Outcome of Nucleophilic Substitution at C1

| Step | Reaction | Starting Material Configuration | Reagents | Intermediate/Product Configuration | Mechanism | Stereochemical Outcome |

| 1 | Activation of Alcohol | This compound | MsCl, Et₃N | (R)-3-Chloro-1-phenylpropyl methanesulfonate | Acylation (no reaction at chiral center) | Retention |

| 2 | Nucleophilic Substitution | (R)-3-Chloro-1-phenylpropyl methanesulfonate | MeNH₂ | (S)-N-Methyl-3-chloro-1-phenylpropan-1-amine | Sₙ2 | Inversion |

In contrast, reactions that proceed through an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism would involve the formation of a planar carbocation intermediate. Nucleophilic attack can then occur from either face of the carbocation, leading to a mixture of retention and inversion products, often resulting in racemization. However, for a secondary benzylic alcohol like this, Sₙ2 pathways are often favored under conditions that utilize strong nucleophiles and good leaving groups, allowing for predictable stereochemical control.

Applications of R + 3 Chloro 1 Phenyl 1 Propanol As a Pivotal Chiral Building Block in Advanced Synthesis

Precursor in the Synthesis of Enantiomerically Pure Pharmaceutical Agents

The distinct stereochemistry of (R)-(+)-3-chloro-1-phenyl-1-propanol is paramount in the production of specific enantiomers of pharmaceutical drugs, which is often essential for their desired therapeutic effects.

Intermediate for Antidepressants (e.g., (R)- and (S)-Tomoxetine, Fluoxetine (B1211875), Nisoxetine)

This compound is a key intermediate in the synthesis of several antidepressant medications. nih.gov Its chiral center is crucial for establishing the correct stereochemistry in the final active pharmaceutical ingredient.

Synthesis of Tomoxetine (B1242691):

This compound is a recognized intermediate for producing (R)-Tomoxetine. wanhepharma.com One synthetic route involves the reduction of 3-chloropropiophenone (B135402) to racemic 3-chloro-1-phenyl-1-propanol. This racemic mixture can then be resolved to isolate the desired (R)-enantiomer. A reported synthesis of tomoxetine involves the condensation of (R)-3-chloro-1-phenyl-1-propanol with 2-methylphenol, followed by reaction with methylamine (B109427).

Synthesis of Fluoxetine:

While the (S)-enantiomer of 3-chloro-1-phenyl-1-propanol is a key intermediate for the antidepressant (S)-fluoxetine, the (R)-enantiomer is also significant in related research and synthetic pathways. ccsenet.org The synthesis of (R)-fluoxetine has been achieved through various routes, some of which may involve intermediates structurally related to this compound. For instance, a synthesis of (R)-fluoxetine hydrochloride was accomplished starting from (R)-1-phenyl-but-3-en-1-ol. scielo.br

Synthesis of Nisoxetine (B1678948):

Similar to fluoxetine and tomoxetine, nisoxetine belongs to the class of 3-aryloxy-3-phenylpropylamines. scielo.br The synthesis of these compounds often relies on chiral intermediates to establish the desired stereochemistry.

| Antidepressant | Key Intermediate |

| (R)-Tomoxetine | This compound wanhepharma.com |

| (S)-Fluoxetine | (S)-(-)-3-Chloro-1-phenyl-1-propanol |

| Nisoxetine | Chiral 3-aryloxy-3-phenylpropylamine precursors scielo.br |

Building Block for Other Biologically Active Compounds (e.g., 2-substituted chromans such as Tephrowatsin E)

The utility of this compound extends beyond antidepressants. Its structural features make it a valuable building block for other classes of biologically active molecules. For example, chromans, a class of compounds with diverse biological activities, can be synthesized using chiral precursors. While direct synthesis of Tephrowatsin E from this compound is not explicitly detailed in the provided context, the synthesis of chiral chromans often involves intermediates with similar structural motifs.

Role in the Synthesis of N-substituted Spiro[benzoxazepine-piperidine] Aβ-peptide Production Inhibitors

This compound plays a crucial role in the synthesis of novel inhibitors of amyloid-beta (Aβ) peptide production, which are being investigated for the treatment of Alzheimer's disease. tandfonline.comtandfonline.com In one study, this chiral alcohol was used to N-alkylate a spiro[benzoxazepine-piperidine] scaffold. tandfonline.comtandfonline.com This reaction, carried out in the presence of potassium carbonate in acetonitrile, yielded the desired N-substituted product with the 3-hydroxy-3-phenylpropyl moiety, which was found to be a potent inhibitor of Aβ-peptide production. tandfonline.comtandfonline.com The chirality introduced by this compound was shown to be important for the inhibitory activity of the resulting compounds. tandfonline.com

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] | This compound | K2CO3, acetonitrile, room temperature, 18h | N-(3-hydroxy-3-phenylpropyl)-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] tandfonline.comtandfonline.com |

Utility in the Synthesis of Chiral Agrochemicals and Pesticides

This compound is also recognized as a valuable raw material for producing efficient phytoalexins, which are antimicrobial compounds produced by plants in response to infection or stress. google.com The enantiomeric purity of these agrochemicals is often critical for their efficacy and can lead to reduced environmental impact by allowing for lower application rates. chemimpex.com

Contribution to the Development of Novel Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a burgeoning area of chemical research, essential for advancing asymmetric synthesis. rsc.orgsemanticscholar.org Chiral alcohols, such as this compound, are valuable starting materials for creating these sophisticated molecular tools. While specific examples of ligands or organocatalysts derived directly from this compound were not detailed in the provided search results, the structural features of this compound make it a promising candidate for such applications. The hydroxyl group can be functionalized to coordinate with metal centers in catalysts, and the phenyl group can be modified to tune the steric and electronic properties of the resulting ligand or organocatalyst. gla.ac.uk

Advanced Analytical and Spectroscopic Characterization Techniques for Research

High-Resolution Chromatographic Techniques for Purity and Isomer Separation

Method Development for Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) offers a powerful method for the separation of volatile chiral compounds like (R)-(+)-3-Chloro-1-phenyl-1-propanol. The enantiomeric excess of the compound can be determined by GC, often after derivatization to enhance volatility and resolution. nih.govccsenet.org

Method development for chiral GC analysis typically involves the optimization of several parameters to achieve baseline separation of the enantiomers. A common approach involves the use of a chiral stationary phase (CSP), such as a cyclodextrin-based column. nih.govgcms.cz The choice of the specific CSP is critical for achieving enantioselectivity. gcms.cz

Key parameters that are optimized during method development include:

Column Type: Capillary columns with chiral stationary phases like Chirasil-DEX CB are frequently used. nih.gov

Temperature Program: A programmed temperature ramp is often employed to ensure good separation and peak shape. gcms.cz For instance, a method might start at a lower temperature and gradually increase to elute the compounds. gcms.cz

Carrier Gas Flow Rate: The flow rate of the carrier gas, typically hydrogen or helium, is adjusted to optimize resolution and analysis time. gcms.cz

Injection Mode: Split or splitless injection may be used depending on the sample concentration.

Derivatization of the alcohol to an ester, for example, by reaction with acetic acid, can improve chromatographic performance. nih.gov Research has shown that this can lead to better resolution of the enantiomeric esters. nih.gov The reaction yield and enantiomeric excess are typically determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. ccsenet.org

Table 1: Illustrative Chiral GC Method Parameters

| Parameter | Value |

|---|---|

| Column | Chirasil-DEX CB |

| Oven Temperature | 40°C (1 min hold) to 230°C at 2°C/min |

| Carrier Gas | Hydrogen |

| Detector | Flame Ionization Detector (FID) |

| Derivatizing Agent | Acetic Acid |

Optimization of Chiral High-Performance Liquid Chromatography (HPLC) with Advanced Stationary Phases

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound. wiley.com It is particularly useful for non-volatile compounds and offers a wide range of stationary phases for effective separation. researchgate.net The development of advanced chiral stationary phases (CSPs) has significantly enhanced the ability to resolve enantiomers. researchgate.net

Optimization of a chiral HPLC method involves a systematic evaluation of:

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds. researchgate.netnih.gov

Mobile Phase Composition: The choice of solvents (e.g., hexane (B92381), isopropanol) and their ratio is critical for achieving the desired retention and selectivity. biointerfaceresearch.com For normal-phase HPLC, a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (B130326) is common. biointerfaceresearch.com

Flow Rate: Adjusting the flow rate can impact resolution and analysis time. numberanalytics.com

Column Temperature: Temperature can influence the interaction between the analyte and the CSP, thereby affecting separation. nih.gov

Detector: A UV detector is typically used, as the phenyl group in the molecule provides strong UV absorbance.

For instance, a method for separating the enantiomers of 3-chloro-1-phenyl-1-propanol might utilize a polysaccharide-based CSP with a mobile phase consisting of a hexane/isopropanol mixture. biointerfaceresearch.com The separation of enantiomers is based on the differential interactions with the chiral stationary phase. nih.gov

Table 2: Illustrative Chiral HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25°C |

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure, functional groups, and molecular weight of this compound.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D-NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. wiley.com

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound provides information about the number and types of protons in the molecule. The chemical shifts (δ) and coupling patterns are characteristic of the structure. For example, the aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.4 ppm. The proton attached to the carbon bearing the hydroxyl group (the benzylic proton) would appear as a distinct signal, and its coupling to the adjacent methylene (B1212753) protons would provide further structural confirmation. nih.govchemicalbook.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment. For instance, the carbon atoms of the phenyl ring will have characteristic shifts in the aromatic region (typically 125-145 ppm), while the carbons of the propanol (B110389) chain will appear at higher field. nih.gov

2D-NMR and DEPT: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.2-7.4 | Multiplet |

| CH(OH) | ~4.9 | Triplet |

| CH₂Cl | ~3.7 | Triplet |

| CH₂ | ~2.1 | Multiplet |

| OH | Variable | Singlet (broad) |

Table 4: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (quaternary) | ~142 |

| Aromatic C-H | 125-129 |

| C(OH) | ~73 |

| C-Cl | ~45 |

| CH₂ | ~40 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound will show characteristic absorption bands. nih.gov

Key expected absorption bands include:

A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. google.com

C-H stretching bands for the aromatic and aliphatic protons.

C=C stretching bands for the aromatic ring, usually around 1450-1600 cm⁻¹.

A C-O stretching band for the alcohol, typically in the range of 1000-1200 cm⁻¹.

A C-Cl stretching band, which is expected to appear in the fingerprint region.

Table 5: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C=C (aromatic) | 1450 - 1600 |

| C-O (alcohol) | 1000 - 1200 |

| C-Cl | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique that provides information about the molecular weight and fragmentation pattern of a compound. biointerfaceresearch.com For this compound (C₉H₁₁ClO), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (approximately 170.64 g/mol ). nih.gov Due to the presence of chlorine, an isotopic peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak would also be observed.

The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for this molecule could include the loss of a water molecule (H₂O) from the molecular ion, loss of a chlorine atom (Cl), or cleavage of the carbon-carbon bonds in the propanol chain. The base peak in the spectrum is often due to a stable carbocation formed during fragmentation.

Table 6: Expected Mass Spectrometry Data for this compound

| m/z Value | Possible Fragment |

|---|---|

| 170/172 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 152/154 | [M - H₂O]⁺ |

| 135 | [M - Cl]⁺ |

| 107 | [C₇H₇O]⁺ (Benzylic fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Computational Chemistry and Theoretical Insights into R + 3 Chloro 1 Phenyl 1 Propanol

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

The spatial arrangement of atoms, or conformation, of (R)-(+)-3-Chloro-1-phenyl-1-propanol is not static. Rotation around its single bonds gives rise to various conformers, each with a distinct energy level. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in identifying the most stable conformers and understanding the factors that govern their relative energies.

In the case of this compound, it is anticipated that the most stable conformer would feature a staggered arrangement along the C1-C2 bond, with the bulky phenyl and chloroethyl groups positioned anti to one another. Furthermore, the orientation of the hydroxyl group is likely to be influenced by the potential for weak intramolecular hydrogen bonding between the hydroxyl hydrogen and the chlorine atom, or the phenyl ring's pi-electron system.

The electronic structure of the molecule, including the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO), can also be elucidated through quantum chemical calculations. These calculations would likely reveal a significant polarization of the C-Cl and C-O bonds due to the high electronegativity of the chlorine and oxygen atoms. The HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely to be associated with the antibonding orbitals of the C-Cl or C-O bonds. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and reactivity.

Table 1: Representative Calculated Properties of a Chiral Benzylic Alcohol Analogue

| Property | Calculated Value | Method/Basis Set | Significance for this compound |

| Relative Conformational Energy | 0.0, 1.2, 2.5 kcal/mol | DFT/B3LYP/6-31G | Indicates the presence of multiple low-energy conformers. |

| O-H···Cl Distance | ~2.5 Å | DFT/B3LYP/6-31G | Suggests the potential for a weak intramolecular hydrogen bond. |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G | Relates to the molecule's susceptibility to electrophilic attack. |

| LUMO Energy | -0.8 eV | DFT/B3LYP/6-31G | Relates to the molecule's susceptibility to nucleophilic attack. |

| Dipole Moment | ~2.1 D | DFT/B3LYP/6-31G* | Influences intermolecular interactions and solubility. |

Note: The data in this table are illustrative and based on typical values for analogous compounds. Actual values for this compound would require specific calculations.

Theoretical Modeling of Stereoselectivity in Asymmetric Synthetic Pathways

The synthesis of a single enantiomer, such as this compound, necessitates an asymmetric synthetic method. A prominent and widely used method for achieving this is the asymmetric reduction of the corresponding prochiral ketone, 3-chloro-1-phenyl-1-propanone. The Corey-Itsuno reduction, which employs a chiral oxazaborolidine catalyst, is a prime example of such a reaction.

Theoretical modeling plays a crucial role in understanding the origins of stereoselectivity in these reactions. By constructing computational models of the reaction's transition states, chemists can determine why one enantiomer is formed in preference to the other. The key to the stereoselectivity of the Corey-Itsuno reduction lies in the formation of a ternary complex between the chiral oxazaborolidine catalyst, the borane (B79455) reducing agent, and the ketone substrate.

Computational studies on the reduction of similar ketones, like acetophenone, have shown that there are two possible transition state geometries, one leading to the (R)-alcohol and the other to the (S)-alcohol. These transition states differ in energy, and the one with the lower energy will be the favored pathway, leading to the major enantiomeric product. The energy difference arises from steric interactions between the substituents on the ketone and the chiral framework of the catalyst. In the favored transition state, the larger substituent on the ketone (the phenyl group in this case) is oriented away from the bulky part of the catalyst, while the smaller substituent (the chloroethyl group) is positioned in a more sterically demanding environment. This energetic preference translates into a high enantiomeric excess of the resulting alcohol.

Reaction Pathway Analysis and Transition State Investigations

A detailed understanding of a chemical reaction's mechanism can be achieved through reaction pathway analysis and the investigation of transition states using quantum chemical methods. For the asymmetric reduction of 3-chloro-1-phenyl-1-propanone to this compound, this involves mapping out the energy profile of the reaction as it proceeds from reactants to products.

The process begins with the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the oxazaborolidine catalyst. Subsequently, the borane reducing agent coordinates to the nitrogen atom of the catalyst. The crucial step is the transfer of a hydride from the borane to the carbonyl carbon of the ketone. This occurs via a six-membered, chair-like transition state.

Computational chemists can locate the exact geometry of this transition state and calculate its energy. By comparing the energies of the two diastereomeric transition states (one leading to the R-enantiomer and the other to the S-enantiomer), the stereochemical outcome of the reaction can be predicted. The reaction pathway can be further elucidated by performing an Intrinsic Reaction Coordinate (IRC) calculation, which follows the reaction path downhill from the transition state to the reactants and products, confirming that the located transition state indeed connects the intended species.

Prediction of Spectroscopic Properties and Chiroptical Behavior

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization and identification. For this compound, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to predict its ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure and stereochemistry of the synthesized compound.

Similarly, the vibrational (infrared) spectrum of the molecule can be calculated. The predicted frequencies and intensities of the vibrational modes can aid in the interpretation of the experimental IR spectrum, allowing for the assignment of specific peaks to particular molecular motions.

Of particular importance for a chiral molecule is the prediction of its chiroptical behavior, such as its electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. These spectroscopic techniques measure the differential absorption of left and right circularly polarized light and are exquisitely sensitive to the molecule's absolute configuration. Time-dependent DFT (TD-DFT) calculations can be used to simulate the ECD spectrum, while VCD spectra can be predicted using standard DFT methods. By comparing the computationally predicted ECD or VCD spectrum with the experimentally measured spectrum, the absolute configuration of a chiral molecule can be determined with a high degree of confidence.

Future Perspectives and Emerging Research Directions

Discovery and Engineering of Novel Biocatalysts for Enhanced Efficiency and Selectivity

The green and highly selective nature of biocatalysis has made it a cornerstone of modern chiral synthesis. The future production of (R)-(+)-3-Chloro-1-phenyl-1-propanol is set to benefit significantly from advancements in this field. A primary area of research is the discovery and engineering of novel enzymes that can produce this alcohol with higher efficiency and enantioselectivity.

Biocatalysis is recognized as an environmentally friendly and sustainable manufacturing process for acquiring chiral alcohols. researchgate.net The use of whole-cell catalysis, in particular, presents a cost-effective approach by eliminating the need for expensive coenzyme supplementation and providing a more stable environment for the enzymatic reactions. researchgate.net

Key enzyme classes for the synthesis of chiral alcohols and related compounds include:

Alcohol Dehydrogenases (ADHs): These enzymes are widely used for the asymmetric reduction of ketones to produce chiral secondary alcohols. jiangnan.edu.cn Future work will likely focus on discovering or engineering ADHs that can reduce 3-chloro-1-phenyl-1-propanone with near-perfect stereoselectivity for the (R)-enantiomer. The development of stereocomplementary ADHs is of particular interest as it allows for the synthesis of both enantiomers of a chiral alcohol, which is crucial for pharmaceutical research and development. jiangnan.edu.cn

Ketoreductases (KREDs): Similar to ADHs, KREDs are powerful tools for the synthesis of chiral alcohols. acs.org Research is ongoing to identify new KREDs from diverse microbial sources and to enhance their activity and stability through protein engineering for industrial-scale production of molecules like this compound. acs.org

Halohydrin Dehalogenases (HHDHs): These enzymes are remarkable for their ability to catalyze the synthesis of chiral halohydrins. researchgate.netresearchgate.net HHDHs can be employed in the asymmetric ring-opening of epoxides or the dehalogenation of vicinal halohydrins. researchgate.netresearchgate.net Future research may focus on engineering HHDHs to directly synthesize this compound from suitable precursors with high enantiopurity.

The table below summarizes the key biocatalyst classes and their potential in the synthesis of this compound.

| Biocatalyst Class | Catalytic Function | Potential Application for this compound Synthesis |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of ketones | Reduction of 3-chloro-1-phenyl-1-propanone to this compound. |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones | High-throughput synthesis of this compound from its corresponding ketone. |

| Halohydrin Dehalogenases (HHDHs) | Synthesis of chiral halohydrins | Asymmetric synthesis of this compound from prochiral substrates. |

Application of Continuous Flow Chemistry and Microreactor Technology for Scalable Production

The shift from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries. Continuous flow chemistry and microreactor technology offer numerous advantages for the production of chiral intermediates like this compound, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgbeilstein-journals.orgdokumen.pub

Continuous-flow production of chiral intermediates is crucial for developing building blocks for Active Pharmaceutical Ingredients (APIs). rsc.orgnih.govresearchgate.netrsc.org This methodology can be integrated with various enabling technologies such as supported catalysts and photochemistry to create highly efficient and automated synthetic processes. acs.org Microreactors, with their high surface-to-volume ratio, allow for precise control over reaction parameters, which is critical for maintaining high enantioselectivity in asymmetric reactions. beilstein-journals.orgmdpi.comacs.org

The benefits of applying this technology to the synthesis of this compound include:

Improved Safety: Handling of potentially hazardous reagents can be done more safely in the small volumes of a continuous flow reactor. acs.org

Enhanced Reaction Control: The precise temperature and mixing control in microreactors can lead to higher yields and enantiomeric excesses. beilstein-journals.orgmdpi.com

Scalability: Scaling up production is more straightforward in a continuous flow system by simply extending the operation time or by numbering up the reactors. acs.org

The following table outlines the potential improvements in the production of this compound using continuous flow technology.

| Feature | Batch Production | Continuous Flow Production |

| Safety | Higher risk with large volumes of reagents. | Reduced risk due to small reaction volumes at any given time. acs.org |

| Heat Transfer | Often inefficient, leading to side reactions. | Highly efficient, allowing for precise temperature control. beilstein-journals.org |

| Mixing | Can be inconsistent, affecting reaction kinetics. | Rapid and efficient mixing, leading to improved consistency. beilstein-journals.org |

| Scalability | Requires larger reactors, which can be complex. | Achieved by longer run times or parallelization of reactors. acs.org |

Exploration of New Derivatization Pathways for Diverse Target Molecules with High Enantiopurity

This compound is a versatile chiral building block, and its value lies in its potential to be converted into a wide array of more complex, enantiomerically pure molecules. Future research will undoubtedly focus on exploring new derivatization pathways that leverage the reactivity of its hydroxyl and chloro functional groups.

The development of novel synthetic methods that proceed with high stereospecificity is crucial. This will enable the creation of new families of compounds with potential applications in pharmaceuticals and material science. For instance, the chloro group can be displaced by various nucleophiles to introduce new functionalities, while the hydroxyl group can be esterified or etherified to modify the molecule's properties.

Future research in this area will likely target:

Novel Catalytic Systems: The development of new catalysts that can facilitate the derivatization of this compound with high selectivity and under mild conditions.

Cascade Reactions: Designing multi-step reactions that can be performed in a single pot, thereby increasing efficiency and reducing waste.

Enantiopure Product Synthesis: Ensuring that the stereochemical integrity of the chiral center is maintained throughout the derivatization process to yield products with high enantiopurity.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis. chemistryconferences.org These technologies can be applied to the production of this compound in several ways, from predicting the outcomes of reactions to optimizing manufacturing processes. chemistryconferences.orgtechnoindiauniversity.ac.in

AI and ML algorithms can be trained on large datasets of chemical reactions to:

Predict Reaction Outcomes: Forecast the yield and enantioselectivity of a reaction under different conditions, thus reducing the need for extensive experimental screening. chemistryconferences.org

Optimize Reaction Conditions: Identify the optimal temperature, pressure, catalyst, and solvent for the synthesis of this compound, leading to higher efficiency and lower costs. technoindiauniversity.ac.in

Discover New Synthetic Routes: Propose novel and more efficient synthetic pathways to the target molecule.

The application of AI and ML in the context of this compound synthesis is expected to accelerate the development of more robust and economical production methods.

Expanding the Scope of this compound Applications in Emerging Biomedical and Material Science Fields

While this compound is already a valuable intermediate, future research will likely uncover new applications for this chiral molecule and its derivatives in emerging fields.

In biomedical science , the demand for enantiomerically pure compounds for drug development remains high. chemistryconferences.org The unique stereochemistry of this compound makes it an attractive starting material for the synthesis of novel bioactive molecules.

In material science , there is growing interest in the development of chiral polymers with unique properties. pnas.orgcapes.gov.brresearchgate.netnih.govmdpi.com this compound could potentially be used as a chiral monomer in the synthesis of polymers for applications such as:

Chiral Chromatography: As the stationary phase for the separation of enantiomers. researchgate.netnih.govmdpi.com

Enantioselective Membranes: For the separation of chiral molecules on an industrial scale. researchgate.netnih.govmdpi.com

Advanced Optical Materials: With specific interactions with polarized light.

The exploration of these new frontiers will further solidify the importance of this compound as a key chiral building block in modern chemistry.

Q & A

Basic Questions

Q. What are the critical physical and chemical properties of (R)-(+)-3-Chloro-1-phenyl-1-propanol for experimental design?

- Answer : The compound (C₉H₁₁ClO, MW 170.64 g/mol) is a white to off-white crystalline powder with a melting range of 57–61°C and a specific optical rotation of +24° to +27° (C=1, CHCl₃) . Key properties include its hygroscopicity, requiring storage at 2–8°C in airtight containers to prevent decomposition . These parameters guide solvent selection (e.g., chloroform for polarimetry) and reaction temperature limits.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : The compound is a skin irritant (H315) and causes severe eye damage (H319). Researchers must use nitrile gloves, chemical goggles, and fume hoods during handling. Contaminated surfaces should be rinsed with ethanol followed by water. In case of eye exposure, flush with water for 15 minutes and seek medical attention .

Q. Which spectroscopic methods are recommended for structural confirmation and purity assessment?

- Answer :

- 1H/13C NMR : Confirm the presence of the chiral center (C1) and chlorine substitution at C3.

- Polarimetry : Measure optical rotation to verify enantiomeric identity (e.g., +26° in chloroform) .

- HPLC with chiral columns : Quantify enantiomeric excess (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved with high enantiomeric excess (ee)?

- Answer : The chiral spiroborate ester-catalyzed reduction of 3-chloro-propiophenone is a validated method. Optimal conditions include:

- Catalyst : (S)-CBS (Corey-Bakshi-Shibata) oxazaborolidine (10 mol%) .

- Solvent : Tetrahydrofuran (THF) at -20°C.

- Reducing agent : BH₃·THF.

This method achieves >95% ee, as confirmed by chiral HPLC .

Q. How can discrepancies in optical purity data between polarimetry and chiral HPLC be resolved?

- Answer : Contradictions may arise from solvent polarity effects or impurities. Mitigation strategies:

- Standardize solvent systems : Use identical solvents (e.g., CHCl₃) for both polarimetry and HPLC.

- Cross-validate with GC-MS : Detect volatile impurities affecting optical rotation .

- Control temperature : Optical rotation is temperature-sensitive; maintain 24°C during measurements .

Q. What strategies optimize reaction yield while maintaining high enantiomeric excess in asymmetric syntheses?

- Answer :

- Catalyst loading : 10–15 mol% of CBS catalyst balances cost and efficiency .

- Solvent selection : THF enhances borane coordination, improving stereoselectivity.

- Temperature gradient : Start at -20°C to favor kinetic control, then warm to 0°C for completion .

Q. How does the stereochemistry of this compound influence its reactivity in downstream pharmaceutical applications?

- Answer : The (R)-configuration is critical for binding to chiral receptors in drug intermediates. For example, it serves as a precursor in serotonin-norepinephrine reuptake inhibitors (SNRIs), where incorrect stereochemistry reduces efficacy .

Q. What are best practices for addressing stability issues during long-term storage?

- Answer : Degradation occurs via hydrolysis of the C-Cl bond. Stabilization methods:

- Inert atmosphere : Store under argon in amber vials .

- Desiccants : Include silica gel packs to limit moisture .

- Periodic analysis : Monitor purity via HPLC every 6 months .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point data from different sources?

- Answer : Reported ranges (57–61°C vs. 58–61°C) may reflect varying purity levels. To resolve:

- Recrystallize : Use hexane/ethyl acetate to isolate high-purity crystals.

- DSC analysis : Determine the exact melting point via differential scanning calorimetry .

Methodological Tables

| Parameter | Optimal Condition | Source |

|---|---|---|

| Catalyst for enantioselective synthesis | (S)-CBS oxazaborolidine (10 mol%) | |

| Optical rotation solvent | Chloroform (C=1) | |

| Storage temperature | 2–8°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.